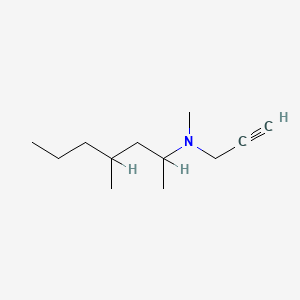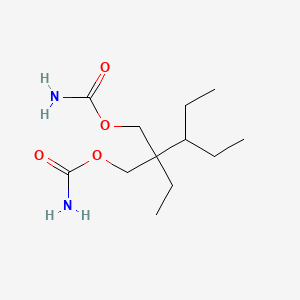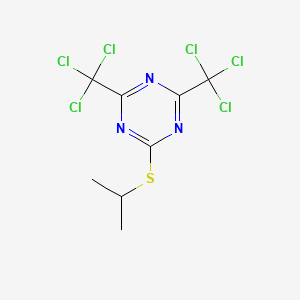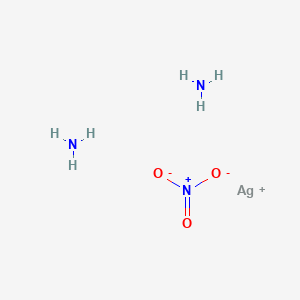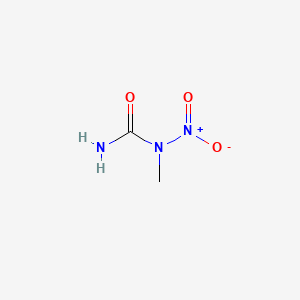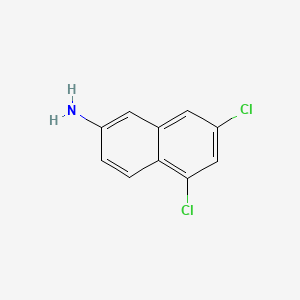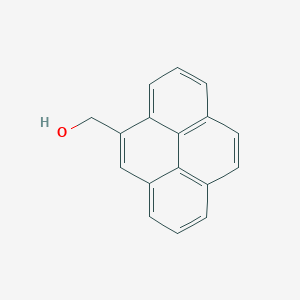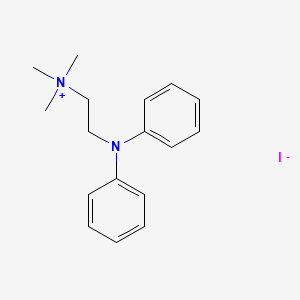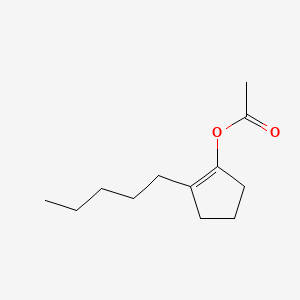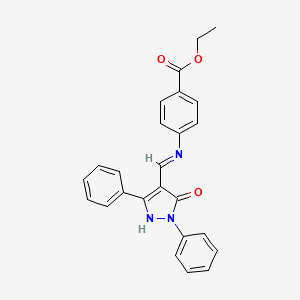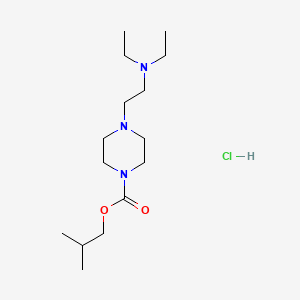
Imidazolidinetrione, dipropyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Imidazolidinetrione, dipropyl- is a chemical compound with the molecular formula C9H14N2O3 and a molecular weight of 198.2191 g/mol . It belongs to the class of imidazolidinetriones, which are derivatives of imidazolidine. These compounds are characterized by a five-membered ring structure containing two nitrogen atoms and three carbon atoms, with three carbonyl groups attached to the ring.
准备方法
Synthetic Routes and Reaction Conditions: Imidazolidinetrione, dipropyl- can be synthesized through the condensation reaction of 1,2-diamines with aldehydes. The reaction typically involves the use of a base catalyst to facilitate the formation of the imidazolidine ring . The reaction conditions often include mild temperatures and the presence of solvents such as ethanol or methanol to dissolve the reactants and promote the reaction.
Industrial Production Methods: In industrial settings, the production of imidazolidinetrione, dipropyl- may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The final product is usually purified through recrystallization or chromatography techniques to obtain a high-purity compound.
化学反应分析
Types of Reactions: Imidazolidinetrione, dipropyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolidinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming imidazolidine alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of substituted imidazolidinetriones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Imidazolidinone derivatives.
Reduction: Imidazolidine alcohols.
Substitution: Substituted imidazolidinetriones with various functional groups.
科学研究应用
Imidazolidinetrione, dipropyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
作用机制
The mechanism of action of imidazolidinetrione, dipropyl- involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other weak interactions with enzymes and receptors, modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
相似化合物的比较
1-Methyl-2,4,5-imidazolidinetrione: Similar in structure but with a methyl group instead of dipropyl groups.
Hydantoin: A related compound with a similar ring structure but different functional groups.
2,5-Oxazolidinedione: Another heterocyclic compound with a similar ring structure but containing oxygen atoms instead of nitrogen.
Uniqueness: Imidazolidinetrione, dipropyl- is unique due to its specific substitution pattern with dipropyl groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering distinct properties compared to its analogs.
属性
CAS 编号 |
21036-96-4 |
|---|---|
分子式 |
C9H14N2O3 |
分子量 |
198.22 g/mol |
IUPAC 名称 |
1,3-dipropylimidazolidine-2,4,5-trione |
InChI |
InChI=1S/C9H14N2O3/c1-3-5-10-7(12)8(13)11(6-4-2)9(10)14/h3-6H2,1-2H3 |
InChI 键 |
GFNNBLORESRJGK-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C(=O)C(=O)N(C1=O)CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


